molecular formula C12H17N3O2 B1488335 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid CAS No. 1183630-81-0

6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid

Cat. No. B1488335
CAS RN: 1183630-81-0
M. Wt: 235.28 g/mol
InChI Key: ZMHSWHDJOXCMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C12H17N3O2 . It has garnered significant interest and attention in the field of chemistry.


Synthesis Analysis

The synthesis of pyridazine derivatives, such as 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid, involves various complex reactions. For instance, the synthesis of pyridazines involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . An efficient approach towards 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones has also been reported .


Molecular Structure Analysis

The molecular structure of 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid is defined by its molecular formula, C12H17N3O2 . Further details about its molecular structure are not available in the retrieved sources.

Scientific Research Applications

PROTAC Development

One of the applications of similar compounds is as a rigid linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation . While this specific application is not directly linked to EPYC, it suggests that EPYC could potentially be used in similar ways due to its structural characteristics.

Pharmaceutical Testing

Compounds like Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate are used for pharmaceutical testing as high-quality reference standards to ensure accurate results . EPYC may serve a similar purpose in pharmaceutical research, providing a benchmark for testing and analysis.

properties

IUPAC Name

6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-9-5-3-4-8-15(9)11-7-6-10(12(16)17)13-14-11/h6-7,9H,2-5,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHSWHDJOXCMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 2
6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 3
6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 5
6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.